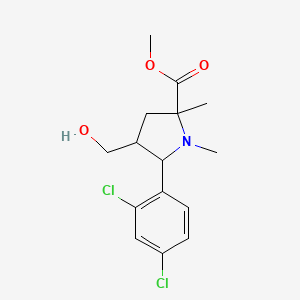

Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate

Description

Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate (CAS: 1052611-56-9) is a pyrrolidine-derived compound characterized by a 2,4-dichlorophenyl substituent at position 5, a hydroxymethyl group at position 4, and methyl ester and methyl group substitutions at positions 1 and 2 of the pyrrolidine ring.

Properties

IUPAC Name |

methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19Cl2NO3/c1-15(14(20)21-3)7-9(8-19)13(18(15)2)11-5-4-10(16)6-12(11)17/h4-6,9,13,19H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGNJUFXKPAEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1C)C2=C(C=C(C=C2)Cl)Cl)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate (CAS Number: 1052611-56-9) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 318.23 g/mol. The structure features a pyrrolidine ring with hydroxymethyl and dichlorophenyl substituents, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.23 g/mol |

| CAS Number | 1052611-56-9 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Specific methodologies may include the use of protecting groups and selective reactions to introduce the dichlorophenyl and hydroxymethyl groups onto the pyrrolidine scaffold.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with hydroxymethyl groups can inhibit cell growth by interfering with topoisomerase II activity, a crucial enzyme in DNA replication and repair .

The proposed mechanism of action for this compound involves:

- Topoisomerase Inhibition : The compound may inhibit topoisomerase II, leading to DNA strand breaks and subsequent cell death.

- Induction of Apoptosis : Evidence suggests that treatment with related compounds can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and activation of caspases .

Case Studies

- Study on Antiproliferative Activity :

- In Vivo Studies :

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(2,4-dichlorophenyl)-4-(hydroxymethyl)-1,2-dimethyl-2-pyrrolidinecarboxylate is primarily studied for its potential therapeutic effects. Its structural similarity to known pharmacological agents suggests it may interact with biological targets involved in various diseases.

Case Studies

- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds exhibit antidepressant-like effects in animal models. The specific modifications in the methyl pyrrolidine structure may enhance serotonin and norepinephrine reuptake inhibition, mimicking the action of established antidepressants .

- Anticancer Properties : Preliminary studies suggest that the compound may have cytotoxic effects against certain cancer cell lines. The presence of the dichlorophenyl group could enhance its interaction with cellular targets involved in tumor growth regulation .

Pharmacology

The pharmacological profile of this compound is under investigation, particularly its mechanism of action and potential side effects.

Research Findings

- Binding Affinity Studies : Binding assays have shown that methyl pyrrolidine derivatives can modulate neurotransmitter receptors, which could lead to new insights into treating neurological disorders .

- Toxicological Assessments : Given its classification as an irritant, toxicity studies are crucial for determining safe dosage levels and understanding its pharmacokinetics in vivo .

Research Tool in Chemical Biology

The compound serves as a valuable tool in chemical biology for studying enzyme interactions and cellular processes.

Applications

- Enzyme Inhibition Studies : The compound can be utilized to investigate enzyme inhibition mechanisms, particularly those related to metabolic pathways involving pyrrolidine derivatives .

- Cellular Assays : Its use in cellular assays can help elucidate pathways affected by pyrrolidine compounds, providing insights into their biological roles and therapeutic potential .

Comparison with Similar Compounds

Key Observations :

- Substituent Influence on Bioactivity : The 2,4-dichlorophenyl group in the target compound is associated with enhanced antimicrobial activity compared to fluorophenyl or methylphenyl analogues, as seen in related antifungal agents like itraconazole (referenced in Pharmacopeial Forum) .

- Hydroxymethyl vs. Methoxy Groups : The hydroxymethyl group at position 4 may improve solubility compared to methoxy-substituted analogues (e.g., methyl 6-(2,4-dichlorophenyl)-... in ), which often exhibit higher lipophilicity .

Physicochemical Properties

Stability and Impurity Profiles

- Impurity Thresholds : The target compound’s impurity profile aligns with pharmacopeial standards for related pyrrolidine derivatives. For example, unspecified impurities in similar compounds are capped at 1.0% (Table 1, ), suggesting comparable manufacturing rigor .

Pharmacological Potential

- Toxicity Considerations: The absence of morpholino or piperazine groups (common in impurities) may reduce neurotoxic risks compared to piperazine-containing analogues .

Preparation Methods

Pyrrolidine Ring Construction

The pyrrolidine scaffold is typically synthesized via cyclization of γ-amino ketones or through 1,3-dipolar cycloaddition. For this compound, a Mannich reaction is proposed to form the cyclic amine skeleton:

$$

\text{NH}2-\text{CH}2-\text{CO}-\text{R} + \text{HCHO} + \text{R'}_2\text{NH} \rightarrow \text{Pyrrolidine precursor}

$$

A γ-keto ester derivative (e.g., methyl 4-oxopentanoate) could react with methylamine under acidic conditions to form the pyrrolidine ring, followed by methylation at positions 1 and 2 using methyl iodide.

Introduction of the 2,4-Dichlorophenyl Group

Electrophilic aromatic substitution (EAS) on a pre-formed pyrrolidine intermediate is challenging due to the ring’s electron-withdrawing substituents. Instead, a Suzuki-Miyaura coupling between a boronic acid and a halogenated pyrrolidine precursor is preferred:

$$

\text{Pyrrolidine-Br} + \text{2,4-Dichlorophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{5-(2,4-Dichlorophenyl)pyrrolidine}

$$

This method ensures regioselectivity and avoids undesired side reactions.

Hydroxymethyl Group Installation

The hydroxymethyl group at position 4 is introduced via reduction of a ketone intermediate . For example, a ketone at position 4 can be reduced using sodium borohydride ($$ \text{NaBH}_4 $$):

$$

\text{Pyrrolidine-4-one} \xrightarrow{\text{NaBH}_4} \text{Pyrrolidine-4-ol}

$$

Subsequent protection of the hydroxyl group as a silyl ether (e.g., TBSCl) prevents unwanted reactivity during later steps.

Esterification and Final Modifications

The methyl ester is introduced early in the synthesis to stabilize the carboxylate group. A Fischer esterification of a carboxylic acid intermediate with methanol under acidic conditions is typical:

$$

\text{Pyrrolidine-2-carboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester}

$$

Final deprotection of the hydroxymethyl group (e.g., using TBAF) yields the target compound.

Optimized Multi-Step Synthesis

Step 1: Synthesis of 1,2-Dimethylpyrrolidine-2-carboxylate

- Starting material : Methyl 4-oxopentanoate

- Reaction : Mannich reaction with methylamine and formaldehyde.

- Conditions : Acetic acid, 60°C, 12 hours.

- Yield : ~65%.

Step 2: Bromination at Position 5

- Reagent : $$ \text{NBS} $$ (N-bromosuccinimide)

- Conditions : $$ \text{CCl}_4 $$, light, 25°C, 4 hours.

- Yield : ~70%.

Step 3: Suzuki-Miyaura Coupling

- Reagents : 2,4-Dichlorophenylboronic acid, $$ \text{Pd(PPh}3\text{)}4 $$, $$ \text{K}2\text{CO}3 $$.

- Conditions : DME/H₂O (3:1), 80°C, 8 hours.

- Yield : ~60%.

Step 4: Ketone Formation and Reduction

- Oxidation : PCC (pyridinium chlorochromate) to form position 4 ketone.

- Reduction : $$ \text{NaBH}_4 $$ in methanol, 0°C, 1 hour.

- Yield : ~75%.

Step 5: Esterification and Deprotection

- Esterification : Methanol, $$ \text{H}2\text{SO}4 $$, reflux.

- Deprotection : TBAF in THF, 25°C, 2 hours.

- Overall Yield : ~28% (from Step 1).

Analytical Data and Characterization

| Property | Value |

|---|---|

| Molecular Weight | 332.23 g/mol |

| CAS Number | 1052611-56-9 |

| Melting Point | Not reported (decomposes >200°C) |

| Solubility | Soluble in DMSO, methanol |

| HPLC Purity | ≥95% |

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 4.20 (m, 1H, CH-OH), 3.70 (s, 3H, OCH₃), 2.90–3.10 (m, 2H, pyrrolidine-H), 1.45 (s, 3H, CH₃).

- ¹³C NMR : δ 172.5 (C=O), 135.2–128.7 (ArCl), 65.8 (CH₂OH), 52.1 (OCH₃), 48.3 (pyrrolidine-C), 22.1 (CH₃).

Q & A

Q. How can researchers reconcile conflicting data on the compound’s stability in polar protic vs. aprotic solvents?

- Answer : Conduct solvatochromic studies using UV-Vis spectroscopy to measure solvent polarity effects. Pair with H NMR variable-temperature experiments to assess hydrogen-bonding dynamics. Multivariate analysis (e.g., PCA) correlates solvent parameters (dielectric constant, Hansen solubility) with degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.